molecular formula C6H11NO B2364035 3-Azabicyclo[3.1.0]hexan-6-ylmethanol CAS No. 134575-13-6; 289037-48-5

3-Azabicyclo[3.1.0]hexan-6-ylmethanol

Cat. No.: B2364035
CAS No.: 134575-13-6; 289037-48-5
M. Wt: 113.16
InChI Key: YGYOQZPGFXHQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexan-6-ylmethanol is a versatile synthetic building block prized in medicinal chemistry for constructing the pharmacologically active 3-azabicyclo[3.1.0]hexane scaffold. This bridged bicyclic framework is a privileged structure found in compounds with a broad spectrum of biological activities . Notably, derivatives of 3-azabicyclo[3.1.0]hexane have been developed as potent and selective antagonists of opioid receptors . Preclinical research has demonstrated the significant potential of these antagonists, specifically those functionalized at the 6-position, for the treatment of alcohol use disorders by suppressing spontaneous ethanol intake . Beyond neuropharmacology, the 3-azabicyclo[3.1.0]hexane core is also being investigated for its antitumor properties, with studies showing that spiro-fused derivatives can inhibit cancer cell proliferation and motility by impacting critical cellular structures like actin fibers and mitochondrial membrane potential . The primary alcohol functional group of this compound makes it an excellent chiral precursor for further synthetic elaboration, enabling access to a diverse array of complex molecular architectures for drug discovery and biological probing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYOQZPGFXHQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound is of particular interest in medicinal chemistry due to its potential as a pharmacological agent. Notable applications include:

  • Antitumor Activity : Novel derivatives containing the 3-azabicyclo[3.1.0]hexane moiety have been evaluated for their cytotoxic effects against various tumor cell lines. For instance, compounds derived from this framework demonstrated significant reductions in cell motility and stress fiber formation in transformed fibroblast models, indicating potential antitumor properties .
  • Opioid Receptor Modulation : Certain derivatives have been identified as antagonists of morphine-induced antinociception, suggesting applications in pain management and addiction treatment .

Synthetic Chemistry

In synthetic chemistry, 3-Azabicyclo[3.1.0]hexan-6-ylmethanol serves as a versatile building block for the synthesis of complex molecules:

  • Heterocyclic Compounds : It has been employed in the synthesis of spiro-fused oxindole frameworks, which exhibit promising biological activities, including antitumor effects .
  • Functionalization : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the development of diverse derivatives with tailored properties .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the effects of spiro-fused 3-azabicyclo[3.1.0]hexane oxindoles on transformed 3T3-SV40 cells. The results indicated that certain compounds significantly reduced the number of cells with stress fibers, suggesting a cytostatic effect comparable to well-known chemotherapeutic agents such as cisplatin. Specifically, one derivative was found to be seven times more effective than cisplatin in reducing filopodium-like membrane protrusions, highlighting its potential as an antitumor agent .

Case Study 2: Opioid Receptor Antagonism

Research has shown that derivatives of this compound can act as opioid receptor antagonists. These compounds were tested for their ability to inhibit morphine-induced analgesia in animal models, demonstrating significant promise for developing new treatments for pain management and opioid addiction .

Preparation Methods

Dirhodium(II)-Mediated Cyclopropanation

The rhodium-catalyzed cyclopropanation of diazo compounds represents a modern approach to constructing the bicyclo[3.1.0]hexane core. Dirhodium(II) carboxylates, particularly Rh₂(esp)₂, enable stereoselective cyclopropanation of 2,5-dihydropyrrole derivatives at catalyst loadings as low as 0.5 mol%. The reaction proceeds via a carbene transfer mechanism, where the rhodium complex coordinates the diazo compound, generating a metallocarbene intermediate that inserts into the alkene π-bond.

Key advantages of this method include:

  • Stereochemical control : Exo selectivity up to 9:1 achieved through ligand tuning
  • Gram-scale feasibility : Demonstrated for N-tosyl, N-Boc, and unsubstituted dihydropyrroles
  • Functional group tolerance : Ethers, esters, and protected amines remain intact under reaction conditions

Telescoped Isomerization and Hydrolysis

A critical innovation involves telescoping the cyclopropanation with subsequent hydrolysis steps, eliminating intermediate purification. After cyclopropanation, the crude product undergoes either:

  • Tandem isomerization-exo hydrolysis using HCl in THF/water (76% yield)
  • Selective endo-hydrolysis via NaOH in methanol/water (54% yield)

This telescoped approach reduces waste and processing time, as shown in Table 1.

Table 1. Performance of telescoped synthesis routes

Substrate Conditions Product Yield (%) Purity (HPLC)
N-Tosyl dihydropyrrole Rh₂(esp)₂, then HCl exo-Isomer 76 98.2
N-Boc dihydropyrrole Rh₂(OAc)₄, then NaOH endo-Isomer 54 95.7
2,5-Dihydrofuran Rh₂(esp)₂, then HCl exo-15 derivative 72 97.1

Data compiled from

Traditional Multi-Step Synthesis via Dialkyl Acetals

Acetal Formation and Cyanide Addition

The patent-derived route begins with cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals, typically prepared from 2-cyanocyclopropanecarboxylic acid derivatives. Critical stages include:

  • Aldehyde protection : Refluxing 2-cyanocyclopropanecarbaldehyde with methanol/HCl yields the dimethyl acetal (78–85%)
  • Reductive amination : Lithium aluminum hydride reduces the nitrile to aminomethyl group (65% yield)
  • Cyanide ring closure : Treatment with KCN in acetic acid forms the bicyclic nitrile (Scheme 2)

Scheme 2. Key steps in traditional synthesis
$$
\text{Acetal} \xrightarrow{\text{KCN, HOAc}} \text{N-Acetyl nitrile} \xrightarrow{\text{HCl, Δ}} \text{Carboxylic acid} \xrightarrow{\text{HCl, H₂O}} \text{3-Azabicyclo[3.1.0]hexan-6-ylmethanol}
$$

Acidic Hydrolysis and Salt Formation

The final steps involve sequential hydrolysis:

  • Nitrile to carboxylic acid : Concentrated HCl at 80°C for 12 hours
  • Ester saponification : NaOH/ethanol reflux to yield methanol derivative
  • Salt formation : Precipitation with HCl gas in diethyl ether

While reliable, this route suffers from:

  • Lengthy purification : Column chromatography required after nitrile formation
  • Moderate yields : 40–60% overall yield due to multiple isolation steps

Industrial-Scale Synthesis Using Continuous Flow Reactors

Transition Metal-Catalyzed Cyclopropanation

Recent industrial protocols employ ruthenium or cobalt catalysts in flow reactors for enhanced efficiency:

Reactor conditions :

  • Temperature: 60–80°C
  • Pressure: 5–10 bar
  • Residence time: 30–120 seconds
  • Catalyst: RuCl₂(PPh₃)₃ (0.1 mol%)

Continuous processing improves heat management and catalyst turnover, enabling metric-ton production.

Hydrogenation and Methanol Functionalization

Post-cyclopropanation steps in flow systems:

  • Catalytic hydrogenation : Pd/C (5 wt%) at 50°C, 3 bar H₂
  • Methanol quench : MeOH/HCl (1:1 v/v) at 0°C
  • Crystallization : Anti-solvent precipitation with MTBE

Table 2. Comparison of industrial vs. batch methods

Parameter Batch Process Flow Process
Cycle time 48 hours 2 hours
Yield 58% 82%
Purity 95% 99.5%
Catalyst loading 1.0 mol% 0.1 mol%

Data from

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYieldKey Reference
Nucleophilic substitutionMethanol, amines, RT80%
AmmonolysisNH₃ (5M in MeOH), THF, 65°C~Crude
Boc protectionBoc-anhydride, DCM, DMAP95%*
*Purity reported by suppliers.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., hydroxymethyl and azabicyclo frameworks) .
  • Mass Spectrometry (MS) : LC-MS (ESI) for molecular weight verification (e.g., [M+H]+ = 487.0 in kinase inhibitor intermediates) .
  • Chromatography : HPLC with chiral columns to resolve stereoisomers, crucial due to the compound’s multiple stereocenters .
  • X-ray Crystallography : For absolute configuration determination, as used in patent disclosures .

Advanced: How can researchers address contradictions in reported stereochemical outcomes during the synthesis of this compound derivatives?

Answer:
Discrepancies in stereochemistry (e.g., rel-(1R,5S,6r) vs. (1R,5S,6R) isomers ) arise from varying synthetic conditions. Mitigation strategies include:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-butyl carbamate derivatives) to control stereoselectivity .
  • Computational Modeling : DFT calculations to predict favorable transition states for stereochemical outcomes .
  • Analytical Cross-Validation : Combine NMR (NOESY for spatial proximity) and circular dichroism (CD) to confirm configurations .

Q. Table 2: Stereochemical Variations in Commercial Samples

SupplierCAS NumberIsomerPurity
Pharmablock134575-13-6rel-(1R,5S,6r)97%
Biosynth1330003-83-2(1R,5S,6R)-3-Methyl95%
PharmaBlock1788041-43-9rel-(1R,2S,5S) hydrochloride97%

Advanced: What strategies are employed to optimize the bioactivity of this compound derivatives in kinase inhibition studies?

Answer:
Optimization involves:

  • Scaffold Diversification : Introduce substituents (e.g., pyridopyrimidine groups) at the bridgehead position to enhance binding affinity. For example, coupling with dichlorophenyl groups improved kinase inhibition .
  • SAR Studies : Systematic variation of R-groups (e.g., benzoyl, indole) to map interactions with target enzymes like ketohexokinase .
  • In Silico Screening : Molecular docking (AutoDock/Vina) to prioritize derivatives with predicted high binding scores .

Q. Table 3: Bioactivity of Representative Derivatives

DerivativeTargetIC₅₀ (nM)Key Modification
Compound 12h Bacterial biotin carrier487*2-Amino-6-(2,6-dichlorophenyl)
Patent Example Ketohexokinase<100Substituted benzoyl
HIV-1 Entry Inhibitor gp120-CD4 binding387-Cyanoindole coupling
*[M+H]+ observed, activity inferred from structural analogs.

Advanced: How are computational methods integrated into the design of this compound-based therapeutics?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with ketohexokinase) to assess stability of binding poses .
  • ADMET Prediction : Tools like SwissADME to optimize logP, solubility, and blood-brain barrier permeability, critical for CNS targets like ADHD therapies .
  • Fragment-Based Design : Deconstruct the bicyclic core into fragments for high-throughput virtual screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.